![molecular formula C14H20N2O2 B1331798 N-(4-methoxybenzyl)piperidine-4-carboxamide CAS No. 380608-75-3](/img/structure/B1331798.png)
N-(4-methoxybenzyl)piperidine-4-carboxamide
Overview
Description
N-(4-methoxybenzyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . It is primarily used in research settings and is known for its applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)piperidine-4-carboxamide typically involves the reaction of 4-methoxybenzylamine with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. This involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Applications
2.1 Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of piperidine-4-carboxamide can act as inhibitors for various biological targets, including receptors and enzymes involved in disease pathways.
- CCR5 Inhibition : A study demonstrated that piperidine-4-carboxamide derivatives exhibited potent inhibitory activity against the CCR5 receptor, which is crucial for HIV entry into cells. Compounds synthesized showed IC₅₀ values comparable to existing treatments, suggesting their potential as anti-HIV agents .
- NAPE-PLD Inhibition : Another significant application is in the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. Research on related compounds has shown that they can modulate emotional behavior in animal models by affecting lipid signaling pathways .
2.2 Neuropharmacology
The compound's structure allows it to interact with various neurotransmitter systems, making it a candidate for studying neurological disorders. For instance, modifications to the piperidine structure have been explored to enhance selectivity and potency against specific ion channels or receptors involved in pain modulation and mood regulation .
Industrial Applications
In addition to its medicinal uses, N-(4-methoxybenzyl)piperidine-4-carboxamide can serve as an intermediate in the synthesis of specialty chemicals. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in organic synthesis for producing more complex molecules.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzyl)piperidine-4-carboxamide: Similar structure but with a methyl group instead of a methoxy group.
N-(4-chlorobenzyl)piperidine-4-carboxamide: Contains a chlorine atom instead of a methoxy group.
N-(4-fluorobenzyl)piperidine-4-carboxamide: Contains a fluorine atom instead of a methoxy group.
Uniqueness
N-(4-methoxybenzyl)piperidine-4-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and interaction with specific molecular targets, making it distinct from its analogs .
Biological Activity
N-(4-methoxybenzyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. Its structure, characterized by a piperidine ring and a methoxybenzyl substituent, positions it as a candidate for various pharmacological applications, particularly in neurology and infectious disease treatment.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features:
- A piperidine ring, which is a common scaffold in many pharmacologically active compounds.
- A methoxybenzyl group that enhances its lipophilicity and may influence its receptor binding properties.
Research indicates that this compound exhibits significant activity as an antagonist at muscarinic receptors, particularly the M4 subtype. Muscarinic receptors are G-protein coupled receptors involved in various neurological processes, making this compound a potential therapeutic agent for conditions such as schizophrenia and other neuropsychiatric disorders.
Binding Affinity Studies
Binding affinity studies typically utilize radiolabeled ligands and competition assays to evaluate how effectively this compound can displace known agonists or antagonists at muscarinic receptors. These studies are crucial for understanding the pharmacodynamics of the compound and assessing its potential side effects.
Biological Activity Data
The biological activity of this compound has been documented in various studies, showcasing its potential across different therapeutic areas. Below is a summary table of related compounds and their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(2-chlorobenzyl)-1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide | Chlorobenzyl substitution | Potential muscarinic antagonist |
N-(4-fluorobenzyl)-piperidine-4-carboxamide | Fluorobenzyl substitution | Antidepressant activity |
N-(3-methoxyphenyl)-piperidine-4-carboxamide | Methoxyphenyl substitution | Analgesic properties |
N-(4-methoxybenzyl)-piperidine-4-carboxamide | Methoxybenzyl substitution | Muscarinic receptor antagonist |
Case Studies and Research Findings
- Neurological Applications : In studies focusing on neuropsychiatric disorders, this compound has shown promise as a selective M4 receptor antagonist. This selectivity may lead to fewer side effects compared to non-selective antagonists, which often result in a broader range of adverse effects due to off-target interactions .
- Infectious Disease Research : The compound's structural analogs have been explored for their activity against Mycobacterium tuberculosis. High-throughput screening identified several derivatives with promising activity profiles, suggesting that modifications to the piperidine scaffold can enhance antibacterial efficacy while maintaining low cytotoxicity .
- Metabolic Stability : Research into the metabolic pathways of similar compounds indicates that modifications, such as introducing polar groups or altering substituents on the piperidine ring, can significantly improve metabolic stability and bioavailability. For instance, compounds designed with specific polar functionalities exhibited enhanced aqueous solubility and metabolic profiles .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-4-2-11(3-5-13)10-16-14(17)12-6-8-15-9-7-12/h2-5,12,15H,6-10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTKFFJDMMLAHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358272 | |
Record name | N-(4-methoxybenzyl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380608-75-3 | |
Record name | N-[(4-Methoxyphenyl)methyl]-4-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380608-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-methoxybenzyl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.